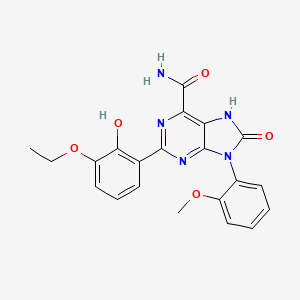

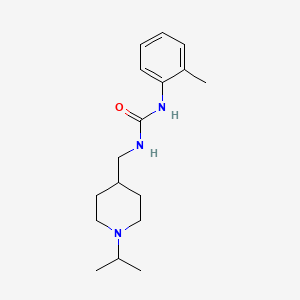

![molecular formula C10H9ClN2O B2367490 1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one CAS No. 154877-60-8](/img/structure/B2367490.png)

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been used in the synthesis of various chemical structures, demonstrating its versatility as a building block. For instance, it was involved in creating a compound synthesized from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde, highlighting its potential in forming complex molecular structures (Bisseyou et al., 2007).

Biological Activities

Compounds derived from similar structures have shown significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. This suggests potential applications in immunology and therapeutic interventions for immune-related disorders (Abdel‐Aziz et al., 2011).

Another study demonstrated the synthesis of derivatives from similar compounds that showed potent antiviral activities, implying potential applications in antiviral drug development (Attaby et al., 2006).

Material Synthesis and Catalytic Behavior

- Research has also explored the synthesis and characterization of metal complexes involving similar compounds. These studies provide insights into their potential applications in material science and catalysis, particularly in reactions involving ethylene (Sun et al., 2007).

Antimicrobial Activity

- Some derivatives synthesized from related compounds have demonstrated moderate antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Mamolo et al., 2003).

Mécanisme D'action

Target of Action

The compound 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .

Biochemical Pathways

Based on the known bioactivities of imidazo[1,2-a]pyridines, it can be speculated that the compound may influence a variety of biochemical pathways related to its targets, such as those involved in cell cycle regulation (in the case of cdk inhibition), neurotransmission (in the case of gaba a receptor modulation), and calcium signaling (in the case of calcium channel blocking) .

Result of Action

Given the compound’s potential bioactivities, it can be inferred that its action may result in a variety of cellular responses, such as altered cell cycle progression (in the case of cdk inhibition), modified neurotransmission (in the case of gaba a receptor modulation), and changed calcium signaling (in the case of calcium channel blocking) .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Cellular Effects

Imidazo[1,2-a]pyridines have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .

Propriétés

IUPAC Name |

1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEXQAYFGSKOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

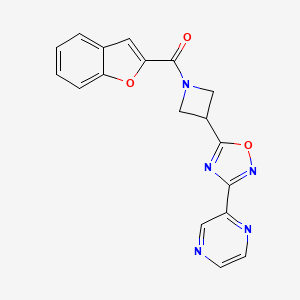

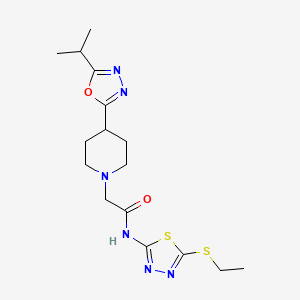

![N-(2,4-dimethoxyphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2367407.png)

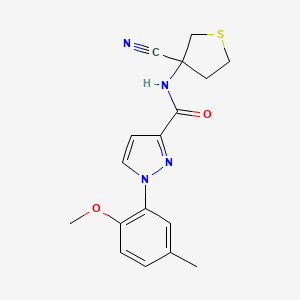

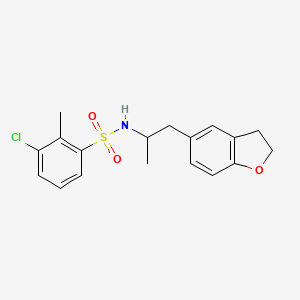

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)

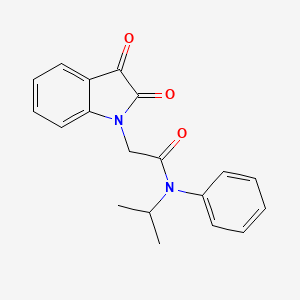

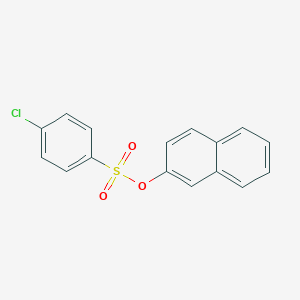

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide](/img/structure/B2367429.png)